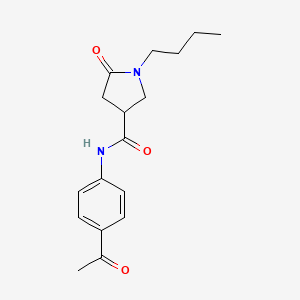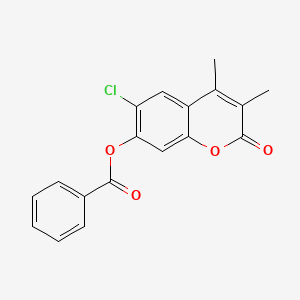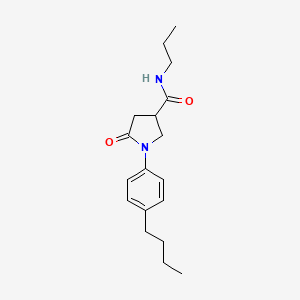![molecular formula C31H33NO5 B11161077 6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11161077.png)
6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE is a complex organic compound with a unique structure that combines elements of isoquinoline, furochromen, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the isoquinoline ring, the attachment of the furochromen moiety, and the introduction of the phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful for studying cellular processes or as a lead compound for drug development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 6-[2-(4a-Hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
- Other isoquinoline derivatives : These compounds share the isoquinoline core but differ in their substituents and overall structure.
- Furochromen derivatives : Compounds with the furochromen moiety but different functional groups.
Uniqueness
What sets 6-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHYL]-2,5,9-TRIMETHYL-3-PHENYL-7H-FURO[3,2-G]CHROMEN-7-ONE apart is its unique combination of functional groups and structural elements, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C31H33NO5 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
6-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-2,5,9-trimethyl-3-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C31H33NO5/c1-18-23-15-25-27(21-9-5-4-6-10-21)20(3)36-29(25)19(2)28(23)37-30(34)24(18)16-26(33)32-14-13-31(35)12-8-7-11-22(31)17-32/h4-6,9-10,15,22,35H,7-8,11-14,16-17H2,1-3H3 |
Clave InChI |
FPQJLBVHMGBSFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)N5CCC6(CCCCC6C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-4-[({[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11160994.png)


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161012.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11161013.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzamide](/img/structure/B11161029.png)
![1-butyl-N-{4-[(2,3-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161033.png)
![N-{4-[(3-bromophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161034.png)

![2-fluoro-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11161045.png)
![[2-oxo-4-(trifluoromethyl)chromen-7-yl] 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11161052.png)

![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11161061.png)
![2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(methylsulfanyl)benzamide](/img/structure/B11161066.png)
